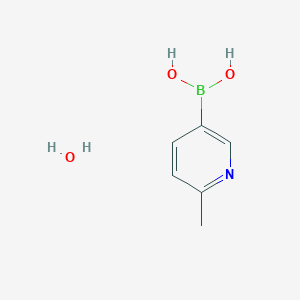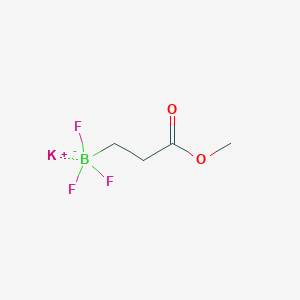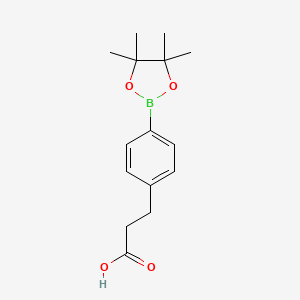
7-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Übersicht
Beschreibung
7-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-ETHO-THIQ-HCl) is a synthetically produced compound derived from tetrahydroisoquinoline, a type of alkaloid. It has been extensively studied for its potential applications in the field of medicinal chemistry, as its structure is similar to that of several natural alkaloids found in plants, fungi, and bacteria. 7-ETHO-THIQ-HCl has been used as a starting material for the synthesis of a variety of drugs and pharmaceuticals, and has been found to possess a variety of biological and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Anticancer and Neuroprotective Applications
- Tetrahydroisoquinoline derivatives, including compounds related to 7-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, have been recognized for their therapeutic potential across a range of applications. This includes significant advancements in anticancer drug discovery and neuroprotection. For instance, trabectedin, which features tetrahydroisoquinoline scaffolds, has received FDA approval for treating soft tissue sarcomas, highlighting the anticancer capabilities of these compounds. Additionally, there's growing evidence suggesting that certain tetrahydroisoquinoline derivatives could offer neuroprotective benefits, potentially preventing conditions like Parkinsonism in mammals due to their unique mechanisms of action involving MAO inhibition and free radical scavenging properties (Singh & Shah, 2017).
Environmental and Analytical Chemistry
- The compound and its derivatives have found applications in environmental science, particularly in the treatment of organic pollutants. The use of redox mediators in conjunction with enzymatic processes has shown promise in enhancing the degradation efficiency of recalcitrant compounds in wastewater. This approach benefits from the compound's ability to act as a redox mediator, facilitating the breakdown of pollutants that are otherwise difficult to remove from the environment (Husain & Husain, 2007).
Role in Autoimmune Disorders and Malaria Treatment
- Beyond its potential in cancer therapy and environmental applications, derivatives of 7-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride have been explored for treating autoimmune diseases and malaria. Hydroxychloroquine, for example, has been extensively studied and used in the management of diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis. It is noted for its immunosuppressive and antimalarial effects, demonstrating the versatility of tetrahydroisoquinoline derivatives in medical applications. The safety and efficacy of such drugs in pregnancy have also been affirmed, further underscoring their clinical importance (Costedoat-Chalumeau et al., 2005).
Eigenschaften
IUPAC Name |
7-ethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-13-11-4-3-9-5-6-12-8-10(9)7-11;/h3-4,7,12H,2,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVUKXCTRFYXBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(CCNC2)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















